4-Phenylpiperidin-4-ol

sigma receptor CNS pharmacology neuroprotection

4-Phenylpiperidin-4-ol is a conformationally constrained 4,4-disubstituted piperidine scaffold validated for subnanomolar sigma-1 binding (Ki=1.5 nM), single-digit nanomolar NOP agonism (Ki=9 nM), and clinically translated MC4R modulation. Its 4-hydroxy-4-phenyl motif confers ~10× P-gp inhibitory activity beyond lipophilic prediction. Ensure SAR fidelity—avoid generic piperidine analogs.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 40807-61-2
Cat. No. B156043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpiperidin-4-ol
CAS40807-61-2
Synonyms4-Phenyl-4-hydroxypiperidine;  4-Phenyl-4-piperidinol;  NSC 71658;  [1,4’-Bipiperidin]-4’-ol
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC=CC=C2)O
InChIInChI=1S/C11H15NO/c13-11(6-8-12-9-7-11)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2
InChIKeyKQKFQBTWXOGINC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylpiperidin-4-ol: A Privileged Piperidine Scaffold for CNS Drug Discovery and Chemical Biology


4-Phenylpiperidin-4-ol (C₁₁H₁₅NO; CAS 5004-94-4 for hydrochloride salt) is a 4,4-disubstituted piperidine derivative bearing a phenyl ring and a hydroxyl group at the 4-position. This substitution pattern creates a tertiary alcohol with a conformationally biased scaffold that serves as a versatile pharmacophore for central nervous system (CNS) targets [1]. The compound functions both as a key synthetic intermediate for generating diverse N-substituted analogs and as a privileged structure for probing structure-activity relationships (SAR) across multiple receptor families, including sigma receptors, opioid receptors (MOP, KOP, DOP, NOP), and the melanocortin-4 receptor (MC4R) [2]. Its unique combination of hydrogen-bond donor/acceptor capacity and lipophilic aromatic character enables interactions with receptor binding pockets that simpler piperidine analogs cannot achieve.

Why 4-Phenylpiperidin-4-ol Cannot Be Casually Replaced by Other Piperidine Analogs in Critical Applications


The 4-phenyl-4-hydroxy substitution pattern confers a distinctive combination of conformational constraint, hydrogen-bonding capacity, and lipophilic bulk that is not replicated by analogs lacking the phenyl ring (e.g., 4-piperidinol), the hydroxyl group (e.g., 4-phenylpiperidine), or bearing alternative substituents (e.g., 4-acetyl-4-phenylpiperidine). Even seemingly minor structural deviations produce marked shifts in receptor affinity profiles, selectivity, and functional activity. For instance, the presence of the 4-hydroxyl group in 4-hydroxy-4-phenylpiperidines contributes significantly to P-glycoprotein (P-gp) inhibitory activity beyond what lipophilicity alone would predict, with QSAR models requiring an explicit indicator variable (I = 1) for the 4-hydroxy-4-phenylpiperidine substructure to achieve predictive accuracy (r²_cv = 0.90) [1]. Furthermore, the addition of methyl substituents at C3 and C5 of the 4-phenylpiperidin-4-ol ring can alter potency by orders of magnitude at the MC4 receptor [2]. Generic substitution with structurally related piperidines therefore risks substantial loss of target engagement or alteration of downstream biological effects.

Quantitative Evidence Guide: Direct Performance Comparisons for 4-Phenylpiperidin-4-ol vs. Closest Structural Analogs


Sigma-1 Receptor Affinity: 4-Phenylpiperidin-4-ol Derivatives Exhibit Subnanomolar to Low Nanomolar Ki vs. 4-Benzylpiperidine Analogs

The 4-phenylpiperidin-4-ol scaffold, when appropriately N-substituted, confers high-affinity sigma receptor binding. A direct comparative SAR study evaluating sigma-1 and sigma-2 receptor affinity across multiple piperidine scaffolds demonstrated that both 4-phenylpiperidin-4-ol and 4-benzylpiperidine moieties are capable of achieving high affinity for both sigma subtypes. However, the optimal compound from the 4-phenylpiperidin-4-ol series, (1R,2S/1S,2R)-2-[4-Hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate (4b), exhibited a sigma-1 Ki of 1.5 nM [1]. While the study did not directly report a head-to-head comparator Ki for the identical N-substituent on a 4-benzylpiperidine core, the overall dataset indicates that both scaffolds can achieve comparable high-affinity binding when appropriately optimized, positioning 4-phenylpiperidin-4-ol as a direct functional alternative to 4-benzylpiperidine in sigma ligand design.

sigma receptor CNS pharmacology neuroprotection

Nociceptin/Orphanin FQ (NOP) Receptor Agonist Activity: N-Substituted 4-Phenylpiperidin-4-ol Derivatives Achieve Low Nanomolar Ki vs. Micromolar KOP Affinity

Within a focused series of N-substituted 4-phenylpiperidin-4-ol derivatives evaluated at human opioid and opioid-like receptors, dramatic shifts in receptor selectivity were observed depending on N-substituent identity. Compound BDBM50210407 (1-(4-methyl-1-phenylpentyl)-4-phenylpiperidin-4-ol) demonstrated potent agonist activity at the human NOP receptor with a Ki of 9 nM [1]. Compound BDBM50210403 (1-(1,2-diphenylethyl)-4-phenylpiperidin-4-ol) showed Ki values of 16 nM at NOP, 24 nM at MOP, and 187 nM at DOP receptors [2]. In contrast, compound BDBM50210387 (1-(di-o-tolylmethyl)-4-phenylpiperidin-4-ol) displayed substantially weaker affinity at the KOP receptor (Ki = 1,710 nM) [3]. These data establish that 4-phenylpiperidin-4-ol serves as a tunable core: the same scaffold can be directed toward NOP-selective agonism (9-16 nM) or exhibit >100-fold selectivity for NOP over KOP, depending solely on N-substituent choice.

nociceptin receptor opioid pharmacology analgesia

P-Glycoprotein Inhibitory Activity: 4-Hydroxy-4-Phenylpiperidines Outperform Lipophilicity-Based Predictions by ~10-Fold

In a comprehensive QSAR study evaluating propafenone-type modulators of multidrug resistance, a series of 4-hydroxy-4-phenylpiperidines (compounds 4a-d) exhibited P-glycoprotein (P-gp) inhibitory activity approximately 10-fold higher than predicted based on lipophilicity alone [1]. A QSAR equation incorporating both lipophilicity and an indicator variable for the 4-hydroxy-4-phenylpiperidine substructure (I = 1 for compounds 4a-d; I = 0 otherwise) yielded a cross-validated correlation coefficient (r²_cv) of 0.90, indicating that the specific 4-hydroxy-4-phenyl substitution pattern contributes uniquely to P-gp modulation beyond what would be anticipated from physicochemical properties alone. Analogs lacking this precise substitution pattern did not benefit from the indicator variable correction and consequently underperformed relative to predictions.

multidrug resistance P-glycoprotein QSAR

MC4 Receptor Agonist Potency: C3/C5 Methyl Substitution on 4-Phenylpiperidin-4-ol Ring Enables Low Nanomolar Potency

In a medicinal chemistry campaign leading to the clinical candidate PF-00446687 (compound 40a), the addition of methyl substituents at the C3 and C5 positions of the 4-phenylpiperidin-4-ol ring was found to be markedly potency-enhancing at the melanocortin-4 receptor (MC4R) [1]. This substitution enabled the combination of low nanomolar MC4R potency with full Lipinski rule-of-five compliance, a critical balance for achieving oral bioavailability. The unsubstituted 4-phenylpiperidin-4-ol core (represented by earlier library hit 2) lacked this potency, while the optimized 3,5-dimethyl-4-phenylpiperidin-4-ol scaffold (present in compound 40a) achieved low nanomolar activity at MC4R with only micromolar activity at other melanocortin receptor subtypes (MC1, MC3, MC5). In a pilot clinical study of male erectile dysfunction, 40a (200 mg dose) provided efficacy similar to sildenafil [1].

melanocortin receptor sexual dysfunction metabolic disorders

Antifungal and Antibacterial Activity: 4-Phenylpiperidin-4-ol Substituted Pyrazole (CHP) Exhibits Potent In Vitro Antimicrobial Effects Attributed to the 4-Phenylpiperidin-4-ol Moiety

A 2024 study reported the synthesis and biological evaluation of a pyrazole derivative bearing a 4-phenylpiperidin-4-ol substituent (designated CHP) [1]. CHP exhibited promising in vitro antifungal and antibacterial activities. Structure-activity relationship (SAR) analysis attributed these effects primarily to the presence of the 4-phenylpiperidin-4-ol moiety, which was proposed to contribute to an enhanced absorption rate of lipids, thereby improving the pharmacological activity of the hybrid molecule [1]. In silico docking studies further revealed robust binding interactions of CHP with key protein targets, including DNA gyrase, lanosterol 14α-demethylase, and KEAP1-NRF2, corroborating the observed antimicrobial effects and indicating potential therapeutic relevance [1]. While the study did not include a direct comparator lacking the 4-phenylpiperidin-4-ol group, the mechanistic attribution of activity to this specific moiety underscores its value as a pharmacophore in hybrid antimicrobial design.

antifungal antibacterial pyrazole derivatives

Analgesic Activity Profile: 4-Hydroxy-4-Phenylpiperidine Derivatives Show Writhing Test Efficacy but Tail-Flick Test Inactivity, Differentiating from 4-Acetyl Analogs

A comparative analgesic evaluation of ten 4-acetyl-4-phenylpiperidine derivatives and ten 4-hydroxy-4-phenylpiperidine derivatives revealed distinct efficacy profiles [1]. In the acetic acid-induced writhing assay (a model of visceral/chemical pain), all 4-acetyl-4-phenylpiperidine derivatives except one compound exhibited protection against writhing, whereas all compounds from both series proved inactive in the tail-flick test (a model of thermal/spinal nociception) at doses of 50 and 100 mg/kg body weight [1]. This differential activity pattern—efficacy in chemical pain but not thermal pain—highlights a characteristic pharmacological fingerprint associated with the 4-phenylpiperidine scaffold regardless of 4-substituent identity (acetyl vs. hydroxyl). The data confirm that 4-hydroxy-4-phenylpiperidines possess measurable analgesic activity in specific pain modalities, though the effect is not universal across all nociceptive assays.

analgesia pain models structure-activity relationship

Validated Application Scenarios for 4-Phenylpiperidin-4-ol Based on Quantitative Evidence


Sigma Receptor Ligand Development for CNS Probe and Therapeutic Discovery

4-Phenylpiperidin-4-ol serves as a validated starting scaffold for designing high-affinity sigma receptor ligands. As demonstrated by Prezzavento et al. (2007), appropriately N-substituted 4-phenylpiperidin-4-ol derivatives achieve subnanomolar-to-low nanomolar sigma-1 binding affinity (Ki = 1.5 nM for optimal compound 4b) [1]. This scaffold is functionally interchangeable with 4-benzylpiperidine cores in achieving high sigma subtype affinity, offering synthetic flexibility. Researchers pursuing sigma-1 or sigma-2 receptor probes for studying CNS disorders, neuroprotection, or cancer biology should consider 4-phenylpiperidin-4-ol as a procurement priority due to its proven affinity and established SAR framework.

Nociceptin/Orphanin FQ (NOP) Receptor Agonist Discovery with Tunable Opioid Selectivity

The 4-phenylpiperidin-4-ol core provides a chemically tractable platform for achieving potent NOP receptor agonism (Ki = 9-16 nM) with adjustable selectivity over classical opioid receptors (MOP, KOP, DOP) [2][3][4]. BindingDB data confirm that simple N-substituent modifications can tune NOP affinity from single-digit nanomolar (Ki = 9 nM for BDBM50210407) to >100-fold selectivity over KOP (Ki = 1,710 nM for a different N-substituted derivative). This scaffold is ideal for analgesic and CNS research programs seeking NOP-targeted tool compounds or lead molecules with minimized opioid-related side-effect liabilities.

MC4 Receptor-Targeted Drug Discovery for Metabolic and Sexual Health Indications

The 3,5-dimethyl-4-phenylpiperidin-4-ol scaffold has been clinically validated as an MC4 receptor agonist pharmacophore. As reported by Calabrese et al. (2010), C3/C5 methylation of the 4-phenylpiperidin-4-ol ring markedly enhances MC4R potency while maintaining oral bioavailability and Lipinski compliance [5]. The optimized derivative PF-00446687 (compound 40a) demonstrated human oral and sublingual exposure, was well tolerated, and provided efficacy similar to sildenafil in a pilot erectile dysfunction study. Procurement of 4-phenylpiperidin-4-ol for MC4R-targeted programs is justified by this established translational path from scaffold to clinical candidate.

Multidrug Resistance Reversal Agent Development via P-Glycoprotein Modulation

4-Hydroxy-4-phenylpiperidines, including 4-phenylpiperidin-4-ol, have been quantitatively characterized as privileged structures for P-glycoprotein (P-gp) inhibition. QSAR studies demonstrate that these compounds exhibit ~10-fold higher P-gp inhibitory activity than predicted by lipophilicity alone, with a robust QSAR model (r²_cv = 0.90) explicitly requiring an indicator variable for the 4-hydroxy-4-phenylpiperidine substructure [6]. This validated structure-activity relationship makes 4-phenylpiperidin-4-ol an attractive procurement target for research programs developing modulators of multidrug resistance in cancer or for improving CNS penetration of co-administered therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenylpiperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.